CRF1 Receptor Binding Affinity: Antalarmin vs. NBI-27914 vs. CP-154526
Antalarmin exhibits a CRF1 receptor binding affinity (Ki = 1 nM) that is numerically superior to the closely related CRF1 antagonists NBI-27914 (Ki = 1.7 nM) and CP-154526 (Ki = 2.7 nM) [1]. While these differences are within a narrow range, the higher potency of antalarmin may translate to lower effective doses in vivo. Additionally, antalarmin demonstrates sub-nanomolar affinity in certain tissue preparations, with reported Ki values of 1.9 nM, 1.3 nM, and 1.4 nM in rat pituitary, cerebellum, and frontal cortex homogenates, respectively .
| Evidence Dimension | CRF1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM |
| Comparator Or Baseline | NBI-27914 (Ki = 1.7 nM); CP-154526 (Ki = 2.7 nM) |
| Quantified Difference | Antalarmin shows 1.7-fold higher affinity than NBI-27914 and 2.7-fold higher affinity than CP-154526 |
| Conditions | Radioligand binding assays using [125I]-oCRH in recombinant human CRF1 receptors expressed in HEK293 cells |
Why This Matters
Higher receptor binding affinity enables lower compound usage and potentially reduces off-target effects at equivalent functional antagonism, impacting both experimental design and procurement cost-efficiency.
- [1] MedChemExpress. Antalarmin hydrochloride (HY-103377). Product Datasheet. View Source
